molecular formula C15H22N2O2 B15059442 tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059442
M. Wt: 262.35 g/mol
InChI Key: UYBPCMKZJPMRSE-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a five-membered nitrogen heterocycle, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-methylpyridin-3-yl moiety. The Boc group is a standard protecting group in organic synthesis that enhances stability and facilitates purification during multi-step synthetic processes. Compounds with this specific structural motif are valuable intermediates in the synthesis of more complex molecules, particularly in the development of potential therapeutics targeting the central nervous system. Research on similar pyrrolidine-based structures, such as sazetidine-A analogs, has shown that these compounds can act as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically exhibiting high binding affinity and selectivity for the α4β2 nAChR subtype . The α4β2 nAChR is a critical target for understanding addiction and developing treatments for disorders such as alcohol use disorder . The mechanism of action for such compounds often involves the potent desensitization of nAChRs with very low agonist activity, which can lead to a reduction in addictive behaviors in animal models with an improved side-effect profile compared to other medications . This compound is intended for research applications only, including use as a building block in organic synthesis, in pharmaceutical development for structure-activity relationship (SAR) studies, and in biochemical research for probing protein-ligand interactions. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(10-16-9-11)13-6-5-7-17(13)14(18)19-15(2,3)4/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPCMKZJPMRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of the C–C bond between the pyrrolidine and pyridine rings.

Procedure :

  • Pyrrolidine precursor : tert-Butyl 2-bromopyrrolidine-1-carboxylate is prepared via bromination of N-Boc-pyrrolidine using N-bromosuccinimide (NBS) under radical conditions (azobisisobutyronitrile, AIBN, in CCl₄).
  • Pyridine boronic ester : 5-Methylpyridin-3-ylboronic acid pinacol ester is synthesized via Miyaura borylation of 3-bromo-5-methylpyridine.
  • Coupling : The bromide and boronic ester are reacted in a mixture of 1,4-dioxane and water (3:1) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 hours.

Yield : 68–72% after column chromatography (hexane/ethyl acetate 4:1).

Key Challenges and Optimization

  • Regioselectivity : Competing coupling at alternative pyridine positions is minimized by steric hindrance from the 5-methyl group.
  • Catalyst selection : PdCl₂(dppf) enhances efficiency for electron-deficient pyridines.

Synthetic Route 2: Reductive Amination and Cyclization

Linear Precursor Synthesis

A linear diamine intermediate is constructed for pyrrolidine ring closure:

  • Aldehyde preparation : 5-Methylnicotinaldehyde is synthesized via oxidation of 5-methyl-3-pyridinemethanol (MnO₂, CH₂Cl₂).
  • Reductive amination : Reacted with tert-butyl (3-aminopropyl)carbamate under NaBH₃CN/MeOH to form tert-butyl (3-((5-methylpyridin-3-yl)methylamino)propyl)carbamate.

Cyclization

The linear amine undergoes acid-mediated cyclization:

  • Conditions : HCl (4M in dioxane) at 60°C for 6 hours forms the pyrrolidine ring via intramolecular nucleophilic attack.
  • Yield : 58–63% after neutralization and extraction.

Synthetic Route 3: Direct Alkylation of Pyrrolidine

Pyridine Functionalization

3-Bromo-5-methylpyridine is lithiated at C2 using LDA (–78°C, THF) and quenched with iodine to yield 2-iodo-5-methylpyridine.

Nucleophilic Substitution

N-Boc-pyrrolidine is deprotonated with NaH (DMF, 0°C) and reacted with 2-iodo-5-methylpyridine:

  • Conditions : 18-crown-6 (5 mol%), 60°C, 24 hours.
  • Yield : 45–50%.

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Suzuki-Miyaura coupling 68–72% High regioselectivity, scalable Pd catalyst cost, boronic ester synthesis
Reductive amination 58–63% Stereochemical control Multi-step, moderate yields
Direct alkylation 45–50% Simplicity Low efficiency, competing side reactions

N-Boc Protection and Deprotection Dynamics

The tert-butyl carbamate group is introduced early in synthesis to protect the pyrrolidine nitrogen during subsequent reactions. Key considerations:

  • Protection : Boc anhydride (Boc₂O) with DMAP (cat.) in CH₂Cl₂.
  • Deprotection : TFA/CH₂Cl₂ (1:1) at 25°C for 2 hours.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.40–3.60 (m, 4H, pyrrolidine).
  • HRMS : m/z calcd for C₁₅H₂₁N₂O₂ [M+H]⁺: 277.1547; found: 277.1551.

Industrial-Scale Considerations

  • Catalyst recycling : Pd recovery via activated carbon filtration reduces costs.
  • Solvent selection : EtOAc/hexane mixtures enable efficient crystallization at >98% purity.

Emerging Methodologies

Recent advances include:

  • Photoredox catalysis : For C–H functionalization of pyridines (visible light, Ir(ppy)₃).
  • Flow chemistry : Continuous processing reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight Key Substituents Price ($/g)
This compound C₁₅H₂₂N₂O₂ Not explicitly provided in evidence 262.35 5-methylpyridin-3-yl at C2 Not available
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate C₁₆H₂₄N₂O₃ 1228665-86-8 292.37 2-methoxy-5-methylpyridin-3-yl at C3 400 (1 g)
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₁₇H₂₃ClN₂O₄ 1228070-72-1 354.83 Chloro and methyl on pyridine; ester groups 400 (1 g)
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₃BrN₂O₄ 1186311-11-4 387.27 Bromo, methoxy on pyridine; oxymethyl linker 400 (1 g)

Research Findings and Limitations

  • Catalogs vs. Primary Research : The evidence primarily derives from commercial catalogs (2017), which provide structural and pricing data but lack mechanistic or biological studies. For instance, tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is priced at $400/g for 1 g, comparable to halogenated analogs .
  • Synthetic Methodologies : highlights NMR and HRMS characterization of a related compound, tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate, synthesized via cesium carbonate-mediated alkylation. This suggests similar routes could apply to the target compound .

Biological Activity

tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14_{14}H19_{19}N2_{2}O2_{2}
  • Molecular Weight : 250.31 g/mol

Research indicates that compounds similar to tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine derivatives often interact with various biological targets, including receptors involved in neurotransmission and immune response modulation. The presence of the pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.

Anticancer Activity

Studies have shown that related pyrrolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against human breast and ovarian cancer cells, indicating their potential as anticancer agents.

Cell Line IC50_{50} (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)75.3

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Research into related compounds has indicated that they may enhance synaptic plasticity and exhibit neuroprotective effects in models of neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound, on MDA-MB-231 and OVCAR-3 cell lines. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .
  • Neuroprotection in Animal Models : In vivo studies using mouse models have demonstrated that related compounds can improve cognitive function and reduce neuroinflammation, suggesting a protective role against neurodegenerative conditions .

Q & A

Q. Key Monitoring Tools :

MethodPurposeExample Data
LC-MSTrack anhydride formation and substrate consumptionRetention time shifts, mass confirmation
TLC/NMRValidate purity and structural integrity1^1H NMR (δ 1.4 ppm: tert-butyl group), IR (C=O stretch at ~1700 cm1^{-1})

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:
Structural confirmation requires a combination of:

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ 1.4 ppm, pyridine protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ calculated for C16_{16}H24_{24}N2_2O3_3: 292.1788) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at 1700–1720 cm1^{-1}) .

Q. Case Study :

VariableOriginal Protocol Optimized Protocol
SolventDCMDCM with 0.1% DMAP
TemperatureRoom temperature0°C (anhydride step)
Yield59%72% (estimated)

Advanced: What strategies resolve stereochemical ambiguities in pyrrolidine derivatives of this compound?

Answer:

  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Stereoselective Synthesis : Employing enantiopure starting materials (e.g., (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate) to control configuration .
  • Computational Modeling : DFT calculations predict steric and electronic influences on stereochemical outcomes .

Example :
In tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, stereocontrol is achieved via LiAlH4_4 reduction of a ketone intermediate, guided by chiral auxiliaries .

Advanced: How do structural modifications (e.g., halogenation) impact biological activity?

Answer:

  • Halogen Addition : Bromine or iodine at the pyridine ring (e.g., tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) enhances binding affinity to hydrophobic enzyme pockets .
  • Methoxy Groups : tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate shows improved metabolic stability due to reduced oxidative metabolism .

Q. SAR Table :

DerivativeModificationActivity Trend
Parent CompoundNoneBaseline IC50_{50} = 10 µM
Brominated Br at pyridineIC50_{50} = 2.5 µM
Methoxy OMe at C2IC50_{50} = 5 µM (improved half-life)

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (ACGIH TLV: 1 mg/m3^3) .
  • Storage : Keep in a cool, dry place away from ignition sources (flash point: ~135°C) .

Q. First Aid :

ExposureAction
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with soap and water; remove contaminated clothing .

Advanced: How can computational methods predict reactivity or toxicity?

Answer:

  • Reactivity Prediction : DFT calculations model nucleophilic attack sites on the pyrrolidine ring .
  • Toxicity Profiling : QSAR models estimate acute toxicity (e.g., LD50_{50}) using descriptors like logP (experimental logP = 2.7) .

Q. Software Tools :

ToolApplication
GaussianTransition state modeling for reaction pathways
OECD QSAR ToolboxPredict carcinogenicity (IARC Class 3)

Advanced: How do contradictory spectral data from different sources be reconciled?

Answer:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Impurity Peaks : LC-MS traces may show byproducts (e.g., tert-butyl decomposition at high temperatures) .

Q. Resolution Workflow :

Repeat synthesis with standardized conditions.

Cross-validate with HRMS and 2D NMR (COSY, HSQC) .

Compare with literature analogs (e.g., tert-butyl 3-iodopyridin-2-yl derivatives ).

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